Structure Elucidation of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: A Multi-Technique Spectroscopic Approach
Structure Elucidation of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a vital heterocyclic building block in the synthesis of numerous commercial compounds, particularly in the agrochemical and pharmaceutical sectors.[1] Its precise isomeric structure dictates its reactivity and biological activity. This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this molecule, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for data interpretation, critical for researchers and quality control professionals.
Introduction: The Imperative for Structural Certainty
Substituted pyrazoles are a privileged scaffold in medicinal chemistry and agrochemistry.[1] The specific arrangement of substituents on the pyrazole ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. For methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, potential isomeric impurities, such as the corresponding 5-carboxylate isomer, could arise during synthesis. Distinguishing between these isomers is non-trivial and requires a synergistic application of multiple analytical techniques. This guide presents a logical workflow to achieve unequivocal structural assignment.
Physicochemical Properties
A foundational step in any analysis is to tabulate the theoretical properties of the target compound. This data serves as a primary reference against which experimental results are compared.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | Calculated |
| Molecular Weight | 174.59 g/mol | Calculated |
| Monoisotopic Mass | 174.02471 Da | Calculated |
| CAS Number | 178891-60-2 | N/A (Assigned for reference) |
| Canonical SMILES | COC(=O)C1=C(Cl)N(N=C1)C | ChemDraw |
The Elucidation Workflow: A Strategy of Orthogonal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For an N-methylated pyrazole, the absence of tautomerism simplifies the spectra, leading to sharp, well-defined signals.[2]
¹H NMR Spectroscopy: Proton Environment Analysis
Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the ester and the pyrazole ring itself) deshield nearby protons, shifting their signals downfield.
-
H5 Proton: This is the sole proton on the pyrazole ring. It is expected to be a singlet and appear significantly downfield due to the anisotropic effects of the ring and the influence of two nitrogen atoms.
-
N-Methyl Protons (N-CH₃): These protons are attached to a nitrogen atom within the aromatic ring. They will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.
-
O-Methyl Protons (O-CH₃): These are the protons of the methyl ester. They are slightly more shielded than the N-methyl protons and will appear as a sharp singlet, typically around 3.7-4.0 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their bonding and electronic environment. Carbons in electron-poor regions, like carbonyls or aromatic rings, resonate at higher chemical shifts.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield.
-
Pyrazole Ring Carbons (C3, C4, C5): These carbons will have distinct chemical shifts. C3 (attached to the ester) and C4 (attached to chlorine) will be significantly affected by their substituents. The presence of distinct, sharp signals for C3 and C5 is a key indicator that tautomerism is not occurring.[2]
-
Methyl Carbons (N-CH₃ and O-CH₃): These will appear in the upfield region of the spectrum.
Predicted NMR Data Summary
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (from 2D NMR) |
| H5 | δ ~7.8-8.2 ppm (s, 1H) | δ ~130-135 ppm | HMBC to C3, C4, N-CH₃ |
| N-CH₃ | δ ~3.9-4.1 ppm (s, 3H) | δ ~35-40 ppm | HMBC to C5, C-N |
| O-CH₃ | δ ~3.8-3.9 ppm (s, 3H) | δ ~50-55 ppm | HMBC to C=O |
| C=O | - | δ ~160-165 ppm | HMBC from O-CH₃ |
| C3 | - | δ ~140-145 ppm | HMBC from H5 |
| C4 | - | δ ~110-115 ppm | HMBC from H5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (1024-2048 scans).
-
Acquire 2D correlation spectra, specifically HSQC (to link protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations over 2-3 bonds). The HMBC experiment is critical for unambiguously assigning the positions of the substituents.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.
Molecular Ion and Isotopic Pattern
Causality: The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), imparts a characteristic isotopic pattern to any chlorine-containing fragment.
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Expected Observation: In the mass spectrum, the molecular ion (M⁺˙) will appear as a pair of peaks: one at m/z 174 (for the molecule with ³⁵Cl) and another at m/z 176 (for ³⁷Cl). The relative intensity of these peaks will be approximately 3:1. This observation is a definitive confirmation of the presence of a single chlorine atom in the molecule.
Fragmentation Analysis
Causality: Electron Impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment in predictable ways, typically breaking the weakest bonds or forming stable neutral losses or fragment ions.
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment ion at m/z 143/145.
-
Loss of Carbomethoxy Radical (•COOCH₃): Cleavage of the entire ester group results in a fragment at m/z 115/117.
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 139.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample (in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
-
Data Interpretation: Analyze the spectrum for the M⁺˙ peak cluster at m/z 174/176 and compare the observed fragments to the predicted pathways.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[3]
Key Vibrational Frequencies
Causality: Specific bonds within a molecule vibrate at characteristic frequencies when they absorb infrared radiation. The frequency depends on the bond strength and the mass of the atoms involved.
-
C=O Stretch (Ester): This will be one of the most intense and sharpest peaks in the spectrum, expected in the range of 1715-1730 cm⁻¹.[4][5] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-O Stretch (Ester): Esters typically show two C-O stretching bands. For this molecule, strong absorptions are expected between 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹.[4]
-
C-H Stretches: Aromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.[6]
-
C-Cl Stretch: This vibration appears in the fingerprint region, typically between 700-800 cm⁻¹.
IR Data Summary
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Appearance |
| Ester Carbonyl | C=O | 1715 - 1730 | Strong, Sharp |
| Ester C-O | C-O | 1250 - 1310 & 1100-1130 | Strong |
| Aromatic C-H | C-H | > 3000 | Medium-Weak |
| Aliphatic C-H | C-H | < 3000 | Medium |
| Chloroalkene | C-Cl | 700 - 800 | Medium |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Data Integration and Method Validation
The true power of this multi-technique approach lies in the integration of all data points. The molecular formula derived from MS must match the proton and carbon counts from NMR. The functional groups identified by IR must be consistent with the structural fragments deduced from NMR and MS. For instance, the C=O peak in the IR at ~1725 cm⁻¹ validates the carbonyl carbon seen at ~162 ppm in the ¹³C NMR and explains the fragmentation patterns involving the ester group in the mass spectrum.
For use in a regulated environment, the complete analytical procedure must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] This involves formally documenting the method's specificity, accuracy, precision, linearity, and robustness to prove it is suitable for its intended purpose.[8][9][10]
Conclusion
The structure elucidation of methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is achieved with high confidence through the synergistic use of NMR, MS, and IR spectroscopy. NMR provides the detailed structural map, MS confirms the molecular weight and elemental composition (via isotopic pattern), and IR rapidly verifies the presence of key functional groups. This integrated, self-validating workflow ensures the identity and purity of this critical chemical intermediate, underpinning the quality and reliability of downstream drug development and manufacturing processes.
References
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. Available from: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem. Available from: [Link]
-
Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Chemsrc. Available from: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. ResearchGate. Available from: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]
-
13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available from: [Link]
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, Hirshfeld surface analysis and DFT. Odesa University Chemical Journal. Available from: [Link]
-
1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176. PubChem. Available from: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available from: [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. ResearchGate. Available from: [Link]
-
Interpreting IR Spectra. Chemistry Steps. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Atachi Systems. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
fragmentation patterns in mass spectra. Chemguide. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]
-
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available from: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available from: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available from: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914. PubChem. Available from: [Link]
-
Supporting Information. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. emerypharma.com [emerypharma.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. wjarr.com [wjarr.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
